molecular formula C24H29N5O7 B12325506 H-DL-Tyr-Gly-DL-Phe-Gly-Gly-OH

H-DL-Tyr-Gly-DL-Phe-Gly-Gly-OH

Cat. No.: B12325506
M. Wt: 499.5 g/mol
InChI Key: BGFPKYKDLYYTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Gly-Phe-Gly-Gly-OH, also known as Osteogenic Growth Peptide (10-14), is a pentapeptide with the sequence tyrosine-glycine-phenylalanine-glycine-glycine. This compound has garnered significant interest due to its role as a bone anabolic agent and hematopoietic stimulator. It is present in mammalian serum at micromolar concentrations and has been shown to increase bone formation and trabecular bone density .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-Phe-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a resin, followed by sequential addition of protected amino acids. The Boc (tert-butyloxycarbonyl) strategy is commonly used, where each amino acid is protected by a Boc group to prevent unwanted side reactions. The peptide chain is elongated by coupling reactions, usually facilitated by reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the Boc groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of H-Tyr-Gly-Phe-Gly-Gly-OH follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Gly-Phe-Gly-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.

    Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Electrophilic reagents like nitrating agents for aromatic substitution.

Major Products

Scientific Research Applications

H-Tyr-Gly-Phe-Gly-Gly-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and bone metabolism.

    Medicine: Explored for its potential in promoting bone healing and regeneration, as well as enhancing hematopoietic function.

    Industry: Utilized in the development of peptide-based therapeutics and biomaterials

Mechanism of Action

H-Tyr-Gly-Phe-Gly-Gly-OH exerts its effects through autocrine and paracrine mechanisms. It regulates the proliferation, alkaline phosphatase activity, and matrix mineralization of osteoblasts and other bone marrow stromal cells. In vivo, it modulates the expression of type I collagen and basic fibroblast growth factor receptors. Additionally, it enhances hematopoietic function by stimulating bone marrow transplantation and hematopoietic regeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-Gly-Phe-Gly-Gly-OH is unique due to its dual role in bone metabolism and hematopoiesis. Its ability to enhance both bone formation and hematopoietic function distinguishes it from other peptides that typically target only one of these pathways .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFPKYKDLYYTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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